molecular formula C21H21N3OS B2527361 (2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one CAS No. 359817-16-6

(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2527361
CAS No.: 359817-16-6
M. Wt: 363.48
InChI Key: XNNWZCSDDIEDNV-LRXSNBMBSA-N
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Description

The compound (2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structural uniqueness arises from the (E,Z)-configured imine and benzylidene groups, an allyl substituent at position 3, and a 4-dimethylaminobenzylidene moiety at position 3. These features influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-4-14-24-20(25)19(15-16-10-12-18(13-11-16)23(2)3)26-21(24)22-17-8-6-5-7-9-17/h4-13,15H,1,14H2,2-3H3/b19-15-,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNWZCSDDIEDNV-YAEVEYJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reaction Conditions

  • Catalysts : SILLP () vs. piperidine/glacial acetic acid ().
  • Solvents: Ethanol () vs. toluene ().
  • Yields : Reported yields for analogs range from 77% to 92% , suggesting efficient protocols for the target compound under optimized conditions.

Structural Features

Stereochemistry and Bonding

  • Configuration : The (2E,5Z) configuration is critical for planarity and conjugation. X-ray data for analogs confirm Z-configuration at C5 via C8–C9 bond lengths (~1.33 Å for C8–C9–S2 in ) .
  • Key Bond Lengths: N2–C14 (imine): 1.259 Å () vs. ~1.26–1.30 Å in other analogs . Thiazolidinone ring: Planar due to conjugation between C=O and N–C=S groups .

Substituent Effects

  • 4-Dimethylaminobenzylidene (Position 5): Enhances electron density vs. 4-methylthio () or 4-fluoro () substituents, influencing electronic spectra and reactivity .

Physicochemical Properties

Thermal Stability

  • Melting Points :
    • Target compound (predicted): ~150–160°C (based on analogs with similar substituents).
    • Analogs: 138–140°C (), 251–252°C (), varying with substituent polarity and crystal lattice strength .

Spectral Data

  • IR : Strong C=O stretch ~1690 cm⁻¹ () and N–H stretches ~3200 cm⁻¹.
  • NMR :
    • N(CH₃)₂ protons: δ ~2.8–3.0 (singlet).
    • Allyl protons: δ ~5.1–5.3 (multiplet) .

Pharmacological Potential

  • Antimicrobial Activity: Thiazolidinones with 4-dimethylamino groups () show enhanced activity due to improved membrane penetration .
  • Enzyme Inhibition: The dimethylamino group may enhance α-amylase/α-glucosidase inhibition compared to morpholinoimino () or methylthio () analogs .
  • Antiarrhythmic Effects: Analogous compounds (e.g., 8b in ) demonstrate activity linked to the thiazolidinone moiety and substituent electronics .

Structure-Activity Relationships (SAR)

Substituent Effect on Activity Example
4-Dimethylamino ↑ Solubility, ↑ enzyme binding via H-bonding/charge interactions Target compound
Allyl (Position 3) Modulates steric effects; may improve pharmacokinetics
Phenylimino (Position 2) Stabilizes imine configuration; essential for planar conjugation

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